molecular formula C7H16N2 B099013 Acetone diethylhydrazone CAS No. 16713-36-3

Acetone diethylhydrazone

Cat. No.: B099013
CAS No.: 16713-36-3
M. Wt: 128.22 g/mol
InChI Key: GGVIFVVMUPEGHJ-UHFFFAOYSA-N
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Description

Acetone diethylhydrazone is a hydrazone derivative formed by the condensation of acetone (propanone) with diethylhydrazine. Hydrazones are critical in organic synthesis, catalysis, and analytical chemistry due to their reactivity and ability to form stable complexes.

Properties

CAS No.

16713-36-3

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-ethyl-N-(propan-2-ylideneamino)ethanamine

InChI

InChI=1S/C7H16N2/c1-5-9(6-2)8-7(3)4/h5-6H2,1-4H3

InChI Key

GGVIFVVMUPEGHJ-UHFFFAOYSA-N

SMILES

CCN(CC)N=C(C)C

Canonical SMILES

CCN(CC)N=C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Acetone Hydrazones :

  • Acetone Ketazine : Synthesized by reacting acetone with hydrazine, forming a cyclic dimeric structure .
  • Acetone 2,4-Dinitrophenylhydrazone (2,4-DNPH) : Prepared via condensation of acetone with 2,4-dinitrophenylhydrazine under acidic conditions, commonly used for carbonyl group detection .
  • Diethyl Methylformylphosphonate Dimethylhydrazone : A related compound synthesized by reacting diethyl methylformylphosphonate with dimethylhydrazine in the presence of MgSO₄, yielding an 82% purified product .

Comparison with Similar Compounds

Structural and Functional Properties

Compound Molecular Formula CAS Number Key Applications Synthesis Reference
Acetone Diethylhydrazone* C₆H₁₄N₂ Not Available Hypothesized catalyst intermediates Analogous to
Acetone 2,4-DNPH C₉H₁₀N₄O₄ 151-83-7 Analytical derivatization for ketones
Acetone Ketazine C₆H₁₂N₂ 1345471-36-4 Stabilizers, polymer synthesis
Benzil Dihydrazone C₁₄H₁₄N₄ 4702-78-7 Coordination chemistry, metal chelation
Acetylhydrazine C₂H₆N₂O 1068-57-1 Pharmaceutical intermediates

Key Research Findings

  • Acetone 2,4-DNPH : Exhibits strong UV absorption, making it ideal for spectrophotometric detection of carbonyl compounds . Its nitro groups enhance electron-withdrawing effects, stabilizing the hydrazone linkage.
  • Acetone Ketazine : Shows thermal stability and is used to prevent unwanted side reactions in polymer production .

Mechanistic Insights

  • Electronic Interactions : In Rh-WO₃ systems, Rh₂O₃ disperses on WO₃ surfaces, forming p-n junctions that modulate electrical resistance in the presence of acetone . Similar electronic effects may occur in hydrazone-metal complexes.
  • Oxygen Adsorption : For Rh-WO₃ sensors, oxygen species (O⁻, O²⁻) adsorbed on the surface act as electron acceptors, enhancing acetone sensitivity . Hydrazones like 2,4-DNPH exploit analogous electron-deficient aromatic rings for reactivity.

Challenges and Limitations

  • Synthesis Complexity : Diethylhydrazine derivatives require controlled conditions to avoid aggregation, as seen in Rh-WO₃ systems where excess Rh reduces sensor efficacy .
  • Stability : Acetone ketazine’s cyclic structure enhances stability compared to linear hydrazones, which may hydrolyze under acidic conditions .

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